molecular formula C18H17Cl2NO3S B3645773 Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B3645773
M. Wt: 398.3 g/mol
InChI Key: KZEFPMVLVDTGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate is an organic compound with the molecular formula C18H17Cl2NO3S It is a derivative of benzoic acid and contains a sulfanylacetyl group attached to a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate typically involves the following steps:

    Formation of the Sulfanylacetyl Intermediate: The reaction begins with the preparation of the sulfanylacetyl intermediate by reacting 2,6-dichlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The intermediate is then acylated with ethyl 4-aminobenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dichlorobenzyl group.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfanylacetyl group can interact with thiol groups in proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate
  • Ethyl 4-({[(2,5-dimethyl-3-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate

Uniqueness

Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

ethyl 4-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3S/c1-2-24-18(23)12-6-8-13(9-7-12)21-17(22)11-25-10-14-15(19)4-3-5-16(14)20/h3-9H,2,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFPMVLVDTGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.